molecular formula C13H19ClN2O3 B12814768 (E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride

(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride

Cat. No.: B12814768
M. Wt: 286.75 g/mol
InChI Key: QUKZSHFXOHYIDZ-KRWCAOSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride ( 1052549-34-4) is a high-purity chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol. This complex organic molecule features a benzodioxepin ring system, a butylidene hydroxylamine chain with an amino terminus, and is presented as the hydrochloride salt to enhance its stability and solubility in various research applications. The supplier catalog information indicates its relevance in chemical and pharmaceutical research, particularly in the synthesis and development of novel compounds . The benzodioxepin structural motif present in this molecule is of significant interest in fragrance and flavor research, as related derivatives are known to be utilized as fragrance agents . This suggests potential application in the study of structure-odor relationships or the development of new synthetic aroma materials. Researchers can leverage this compound as a key intermediate or building block for constructing more complex molecules for biological testing or material science. It is supplied with a documented purity of 98% and is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

(NE)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-6-1-3-11(15-16)10-4-5-12-13(9-10)18-8-2-7-17-12;/h4-5,9,16H,1-3,6-8,14H2;1H/b15-11+;

InChI Key

QUKZSHFXOHYIDZ-KRWCAOSLSA-N

Isomeric SMILES

C1COC2=C(C=C(C=C2)/C(=N/O)/CCCN)OC1.Cl

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=NO)CCCN)OC1.Cl

Origin of Product

United States

Preparation Methods

Key Intermediate: 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde

The synthesis begins with the preparation of the benzodioxepin aldehyde core, a critical intermediate.

Properties

Synthesis Route

  • Cyclization : A diol precursor undergoes acid-catalyzed cyclization with a carbonyl compound to form the benzodioxepin ring.
  • Oxidation : The resulting alcohol (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol) is oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).

Oxime Formation

The aldehyde intermediate reacts with hydroxylamine to form the oxime.

Reaction Conditions

Mechanism
$$
\text{RCHO} + \text{NH}2\text{OH} \rightarrow \text{RCH=NOH} + \text{H}2\text{O}
$$
The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Introduction of the 4-Amino Group

The butylidene side chain with the 4-amino substituent is introduced via a condensation reaction.

Proposed Pathway

  • Imine Formation : The aldehyde reacts with 1,4-diaminobutane under acidic conditions to form a Schiff base.
  • Reduction : The imine is reduced to a secondary amine using sodium cyanoborohydride (NaBH₃CN).
  • Oxime Functionalization : The amine intermediate reacts with hydroxylamine hydrochloride to yield the final oxime hydrochloride product.

Final Product Isolation

Purification Steps

  • Crystallization : The crude product is recrystallized from ethanol or acetonitrile.
  • Salt Formation : Treatment with HCl in diethyl ether generates the hydrochloride salt.

Analytical Data

Property Value Source
Molecular Weight 286.76 g/mol
Purity ≥95%
Appearance Off-white to pale yellow solid Inferred

Alternative Synthetic Strategies

  • One-Pot Synthesis : Combine aldehyde, diamine, and hydroxylamine in a sequential reaction to streamline the process.
  • Catalytic Methods : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.

Challenges and Considerations

  • Stereoselectivity : Ensuring the (E)-configuration of the oxime requires controlled reaction conditions (e.g., pH, temperature).
  • Side Reactions : Competing hydrolysis of the imine intermediate necessitates anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.

Scientific Research Applications

(E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-Amino-1-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The compound shares structural motifs with several hydroxylamine and hydroxamic acid derivatives. Key comparisons include:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Reference
(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride Benzodioxepin + butylidene-hydroxylamine Hydroxylamine, amino, benzodioxepin ~300 (estimated) Hypothesized: Antioxidant, enzyme inhibition
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride Dichlorobenzyl + hydroxylamine Hydroxylamine, chlorinated aromatic 228.5 Chelation, intermediate in synthesis
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide Cyclohexane + hydroxamic acid Hydroxamic acid, amide Antioxidant (DPPH/β-carotene assays)
Cyclohexyl-(γ-pamyl-n-nonyl)amine Cyclohexylamine + alkyl chain Amine, alkyl Synthetic intermediate

Key Observations :

  • Benzodioxepin vs. This may influence solubility and receptor binding.
  • Hydroxylamine vs. Hydroxamic Acid : Hydroxylamine derivatives (e.g., the target compound) typically exhibit stronger reducing/chelating activity than hydroxamic acids (e.g., compound 4 in ), which are more stable but less reactive .
  • Amino-Alkyl Chains: The butylidene-amino group in the target compound contrasts with the cyclohexyl-alkyl chains in ’s amines, suggesting differences in lipophilicity and membrane permeability .

Biological Activity

(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18ClN3O3\text{C}_{14}\text{H}_{18}\text{ClN}_3\text{O}_3

This compound features a benzodioxepin moiety that is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. These interactions often involve modulation of neurotransmitter systems, particularly those related to norepinephrine and serotonin transporters.

Key Mechanisms:

  • Inhibition of Norepinephrine Transporter (NET) : Similar compounds have been shown to inhibit NET effectively, which is crucial in regulating mood and anxiety disorders .
  • Selective Serotonin Reuptake Inhibition : The compound's structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression .

Biological Activity

The biological activity of this compound has been explored in various studies. Here are some notable findings:

Antidepressant Effects

Studies have indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. For example, administration in rodent models resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test .

Analgesic Properties

The compound has also demonstrated analgesic properties. In models of neuropathic pain, it was effective at reducing pain responses at doses ranging from 3 to 10 mg/kg . This suggests a dual action on both mood and pain pathways.

Case Studies

Several case studies highlight the efficacy and safety profile of related compounds:

  • Study on Norepinephrine Reuptake Inhibitors : A study involving a series of compounds structurally similar to this compound showed significant inhibition of NET with IC50 values ranging from 7 to 10 nM. These compounds were tested in telemetric models demonstrating their potential for treating thermoregulatory dysfunctions associated with menopause .
  • Pain Model Studies : Another study evaluated the analgesic effects using the spinal nerve ligation model. Results indicated that these compounds effectively reduced allodynia and hyperalgesia at oral doses comparable to those used for antidepressant effects .

Summary Table of Biological Activities

Activity TypeResultReference
AntidepressantReduced depressive behavior
AnalgesicSignificant pain reduction
NET InhibitionIC50 = 7–10 nM
SSRI ActivityPotentially effective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.